molecular formula C10H19NO2 B12421197 (4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 CAS No. 1356837-90-5

(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3

Cat. No.: B12421197
CAS No.: 1356837-90-5
M. Wt: 188.28 g/mol
InChI Key: BWWDKXMHDNDMEB-UYYNBGJSSA-N
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Description

(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 is a deuterated derivative of a proline ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 typically involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with deuterated methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-1-Methyl-4-propyl-L-proline
  • (4R)-1-Methyl-4-propyl-D-proline methyl ester
  • (4R)-1-Methyl-4-propyl-L-proline ethyl ester

Uniqueness

(4R)-1-Methyl-4-propyl-L-proline methyl ester-d3 is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This isotopic substitution can lead to differences in reaction kinetics, stability, and biological activity compared to its non-deuterated counterparts.

Properties

CAS No.

1356837-90-5

Molecular Formula

C10H19NO2

Molecular Weight

188.28 g/mol

IUPAC Name

methyl (2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1/i2D3

InChI Key

BWWDKXMHDNDMEB-UYYNBGJSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)OC)CCC

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)OC

Origin of Product

United States

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